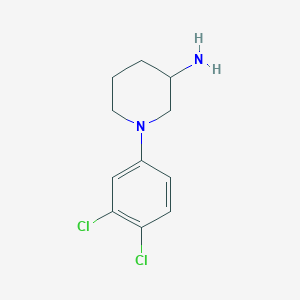

1-(3,4-Dichlorophenyl)piperidin-3-amine

Description

Significance of Piperidine (B6355638) Scaffolds in Pharmaceutical Research

The utility of the piperidine scaffold is underscored by its widespread presence in both natural alkaloids and synthetic drugs. Its physicochemical properties can be finely tuned through substitution, allowing chemists to optimize absorption, distribution, metabolism, and excretion (ADME) profiles while maintaining or enhancing biological activity.

The piperidine moiety is a ubiquitous feature in the architecture of numerous pharmaceuticals approved by regulatory agencies worldwide. More than 70 drugs approved by the U.S. Food and Drug Administration (FDA) contain a piperidine ring. This prevalence highlights the scaffold's versatility and acceptance in targeting a wide array of biological pathways. Its derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anti-cancer agents.

| Drug Name | Therapeutic Class | Role of Piperidine Moiety |

| Methylphenidate | Stimulant | Core of the molecule, used for ADHD treatment. |

| Haloperidol | Antipsychotic | Central scaffold for treating schizophrenia. |

| Fentanyl | Opioid Analgesic | Key structural component for potent pain relief. |

| Loperamide | Antidiarrheal | Piperidine core interacts with opioid receptors in the gut. |

| Donepezil | Alzheimer's Disease | Piperidine derivative that acts as an acetylcholinesterase inhibitor. scielo.br |

This table contains interactive data. Click on a row to learn more.

The piperidine ring frequently serves as the central framework upon which other functional groups are appended to create bioactive molecules. Its saturated, sp³-hybridized nature allows for a defined stereochemistry that is often crucial for precise interaction with biological targets like enzymes and receptors. By introducing chiral piperidine scaffolds, researchers can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce cardiac toxicity. americanelements.comkeyorganics.net This structural utility makes it an indispensable building block in the synthesis of novel therapeutic agents. arctomsci.comnih.gov

Overview of Dichlorophenyl Moieties in Bioactive Compounds

The dichlorophenyl group is another structural element frequently employed in medicinal chemistry. The incorporation of chlorine atoms onto a phenyl ring significantly alters the electronic and steric properties of the parent molecule, a strategy that has proven effective in optimizing drug candidates.

Halogenation is a powerful and common tool in drug design used to enhance the therapeutic potential of lead compounds. prepchem.com The introduction of halogen atoms, such as chlorine, can influence a molecule's lipophilicity, which affects its ability to cross biological membranes and can improve its absorption and distribution. nih.gov Furthermore, halogens can block sites of metabolic degradation, thereby increasing the drug's half-life. nih.gov Halogen atoms can also participate in specific, stabilizing interactions with biological targets known as "halogen bonds," which can significantly contribute to binding affinity and the stability of the ligand-target complex. keyorganics.netprepchem.com This has become an increasingly appreciated aspect of rational drug design. americanelements.comarctomsci.com

Compounds featuring a dichlorophenyl moiety have been associated with a diverse range of biological activities. The specific substitution pattern of the chlorine atoms (e.g., 2,4-, 2,6-, or 3,4-dichloro) can lead to different pharmacological profiles. The 3,4-dichlorophenyl substitution, in particular, is found in compounds investigated for various therapeutic applications.

| Biological Activity | Example Compound Class / Finding |

| Anticancer | Dichlorophenylacrylonitriles, such as (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile, have shown selective cytotoxicity against breast cancer cell lines. nih.gov |

| Antioxidant | 1,3-bis(3,4-dichlorophenyl) thiourea (B124793) has demonstrated strong antioxidant potential in laboratory assays. mdpi.com |

| Amyloid Fibril Inhibition | Dichlorophenyl-ABA has been identified as an inhibitor of transthyretin (TTR) amyloid fibril formation, a process implicated in familial amyloidotic polyneuropathy. guidechem.com |

| Chemical Intermediate | 3,4-Dichlorophenyl isocyanate is a key intermediate in the synthesis of pharmaceuticals and urea-based pesticides like diuron (B1670789) and linuron. nih.govgoogle.com |

This table contains interactive data. Click on a row to learn more.

Research Context for 1-(3,4-Dichlorophenyl)piperidin-3-amine

The specific compound, this compound, is cataloged in chemical supplier databases and is identified by the CAS Number 1249274-33-6. arctomsci.com Publicly available scientific literature, however, does not detail extensive research into its specific biological activities or therapeutic applications. Its structure suggests its primary role is that of a chemical intermediate or a building block in discovery chemistry libraries.

The synthesis of related structures, such as 1-(3,4-Dichlorophenyl)piperazine (B178234), involves the reaction of 3,4-dichloroaniline (B118046) with bis(2-chloroethyl)amine (B1207034) hydrochloride. prepchem.com While not the exact compound, research into more complex molecules incorporating the 1-(3,4-dichlorophenyl)piperidine framework exists. For instance, a related but distinct guanidine (B92328) derivative was synthesized and evaluated for antimalarial effects, demonstrating that this core scaffold has been explored in the context of infectious disease research. nih.gov The synthesis of precursors like (R)-3-aminopiperidine is also well-documented, indicating the accessibility of the piperidine portion of the target molecule for further chemical elaboration.

Rationale for Investigation as a Substituted Piperidinamine

The scientific interest in this compound stems from the proven pharmacological importance of its core components: the 3-aminopiperidine moiety and the 3,4-dichlorophenyl group.

The 3-aminopiperidine scaffold is a key structural element in several valuable pharmaceutical compounds. rsc.org Chiral derivatives of 3-aminopiperidine are recognized as important intermediates in the synthesis of drugs, including inhibitors of Dipeptidyl Peptidase IV (DPP-4) like alogliptin, which is used in the management of diabetes. rsc.orggoogle.com The synthesis of enantiomerically pure 3-aminopiperidine derivatives is an area of active research, highlighting the therapeutic value of this specific arrangement. google.comresearchgate.net

The 3,4-dichlorophenyl group is also a common feature in biologically active molecules. Its presence can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. For instance, the closely related compound 1-(3,4-dichlorophenyl)piperazine is utilized in neuroscience research to study serotonin (B10506) receptors and has been explored for potential antidepressant and anxiolytic applications. chemimpex.com Furthermore, a complex guanidine derivative incorporating both a 1-(3,4-dichlorophenyl) moiety and a (1-ethyl-3-piperidyl)amino group has been synthesized and evaluated for antimalarial effects. nih.gov

The combination of these two pharmacologically relevant moieties in a single molecule provides a strong rationale for the investigation of this compound. The compound represents a logical convergence of a proven heterocyclic core and a substitution pattern known to confer activity in various biological systems.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 1249274-33-6 |

| Molecular Formula | C11H14Cl2N2 |

| Molecular Weight | 245.15 g/mol |

| MDL Number | MFCD16786801 |

Data sourced from Arctom Scientific. arctomsci.com

Hypothesized Research Avenues Based on Structural Analogs

The potential therapeutic applications of this compound can be hypothesized by examining the known activities of its structural analogs.

Central Nervous System (CNS) Activity: The structural similarity to 1-(3,4-dichlorophenyl)piperazine, a compound with known effects on serotonin receptors, suggests that this compound could be investigated for activity as an antidepressant, anxiolytic, or other CNS-acting agent. chemimpex.com Additionally, certain piperidine analogs bearing a phenyl group have been identified as potent dopamine (B1211576) transporter (DAT) inhibitors, indicating a potential role in developing treatments for substance abuse disorders. nih.gov

Antimalarial and Antimicrobial Activity: Research into a complex piperidine derivative featuring the 3,4-dichlorophenyl group has demonstrated antimalarial potential. nih.gov This provides a direct rationale to screen this compound for similar activity against Plasmodium species. Moreover, various aminopiperidine derivatives have been synthesized and evaluated as novel antifungal agents, suggesting a broader potential for antimicrobial applications. mdpi.com

Metabolic Diseases: The 3-aminopiperidine core is famously a component of the anti-diabetic drug alogliptin. rsc.org This connection warrants investigation into whether this compound or its derivatives could exhibit inhibitory activity against DPP-4 or other targets relevant to metabolic disorders.

Inflammation and Oncology: The broader class of aminopiperidines has been explored for diverse therapeutic purposes, including the development of NLRP3 inflammasome inhibitors for inflammatory diseases and as somatostatin (B550006) receptor agonists with applications in oncology. google.commdpi.com These research areas represent further plausible avenues for the investigation of this compound.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)piperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2/c12-10-4-3-9(6-11(10)13)15-5-1-2-8(14)7-15/h3-4,6,8H,1-2,5,7,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLRPQXEJMDNFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC(=C(C=C2)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 1 3,4 Dichlorophenyl Piperidin 3 Amine and Analogues

Influence of the Dichlorophenyl Substituent on Biological Activity

The dichlorophenyl moiety is a key pharmacophoric element in many biologically active compounds, and its substitution pattern significantly modulates their potency and selectivity. In the context of 1-phenylpiperidine (B1584701) derivatives, the nature and position of substituents on the phenyl ring are determinant factors for their interaction with various receptors.

Positional Isomerism and Halogenation Effects (e.g., Comparison of 2,4- vs 3,4-Dichlorophenyl Derivatives)

The positioning of chlorine atoms on the phenyl ring of N-arylpiperidines can drastically alter their biological profile. While direct comparative studies on the 2,4- versus 3,4-dichlorophenyl isomers of 1-(phenyl)piperidin-3-amine are not extensively documented in publicly available literature, SAR studies on related N-arylpiperazine and N-arylpiperidine series provide valuable insights. For instance, in a series of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butyl)-aryl carboxamides, the 2,3-dichlorophenyl substitution was found to be favorable for high affinity and selectivity at the dopamine (B1211576) D3 receptor. nih.gov This suggests that the spatial arrangement of the chlorine atoms is crucial for fitting into the receptor's binding pocket.

Generally, the electronic and steric properties conferred by the chlorine atoms, as well as their potential to form halogen bonds, are influenced by their position. A 3,4-dichloro substitution pattern provides a different electronic distribution and steric hindrance compared to a 2,4-dichloro arrangement. For example, the 3,4-dichloro substitution can lead to a different dipole moment and lipophilicity compared to the 2,4-dichloro isomer, which in turn can affect membrane permeability and binding affinity.

The following table summarizes the general effects of dichlorophenyl positional isomerism on the activity of related arylpiperidine/piperazine compounds.

| Substitution Pattern | General Observations on Biological Activity |

| 3,4-Dichloro | Often associated with potent activity at various CNS receptors. The electronic effects of chlorine atoms in the meta and para positions can influence π-π stacking and hydrophobic interactions within the binding pocket. |

| 2,4-Dichloro | The ortho-chlorine can induce a twist in the phenyl ring relative to the piperidine (B6355638) ring, which may be favorable or unfavorable for binding depending on the specific receptor topology. This steric effect can influence the adoption of a bioactive conformation. nih.gov |

| 2,3-Dichloro | In some series of dopamine D3 receptor ligands, this substitution pattern has been shown to confer high affinity and selectivity. nih.gov |

Role of Chlorine Atoms in Receptor Interaction and Selectivity

The chlorine atoms on the dichlorophenyl ring play a multifaceted role in the interaction of 1-(3,4-Dichlorophenyl)piperidin-3-amine analogues with their biological targets. These roles extend beyond simple steric and electronic effects to include the formation of specific, non-covalent interactions such as halogen bonds.

Halogen bonding is an increasingly recognized interaction in medicinal chemistry, where a halogen atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on the receptor, such as a carbonyl oxygen or a nitrogen atom. The 3,4-dichloro substitution provides two potential halogen bond donors, which can contribute to the binding affinity and selectivity of the ligand.

Studies on N-phenylpiperazine analogues have shown that dichlorophenyl substitution can lead to high selectivity for certain receptor subtypes, such as the dopamine D3 receptor over the D2 receptor. nih.gov This selectivity is attributed to the specific interactions that the dichlorophenyl group can form within the unique microenvironment of the D3 receptor binding site.

Impact of Piperidine Ring Stereochemistry on SAR

The three-dimensional structure of the piperidine ring and the stereochemistry of its substituents are critical determinants of the biological activity of this compound and its analogues. The rigid, chair-like conformation of the piperidine ring places its substituents in specific spatial orientations, which directly impacts their ability to interact with receptor binding sites.

Enantiomeric and Diastereomeric Considerations

The presence of a chiral center at the 3-position of the piperidine ring in this compound means that it can exist as a pair of enantiomers, (R)- and (S)-1-(3,4-Dichlorophenyl)piperidin-3-amine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and even toxicities. This is because biological receptors are themselves chiral and will interact differently with each enantiomer.

The separation and evaluation of individual enantiomers are therefore essential steps in the drug discovery process to identify the more active and/or less toxic stereoisomer. Chiral high-performance liquid chromatography (HPLC) is a common method for the separation and analysis of enantiomers of aminopiperidine derivatives. nih.gov

Conformational Analysis and Bioactive Conformations

The piperidine ring typically adopts a chair conformation to minimize steric strain. In the case of 1-arylpiperidines, the orientation of the aryl group relative to the piperidine ring is a key conformational feature. The aryl group can adopt either an axial or an equatorial position, and the energy barrier for interconversion can be significant. The preferred conformation is influenced by the substitution pattern on both the phenyl and piperidine rings.

The bioactive conformation is the specific three-dimensional arrangement that a molecule adopts when it binds to its biological target. For this compound, the bioactive conformation would involve a specific orientation of the dichlorophenyl group and the 3-amino group that allows for optimal interactions with the receptor.

Conformational analysis of related 1-arylpiperazine derivatives has shown that some analogues adopt a specific, "bioactive" conformation at the receptor site, while others may exist in a twisted conformation, which can impact their binding affinity. mdpi.com The presence of an ortho-substituent on the phenyl ring, for instance, can force the ring to adopt a non-coplanar orientation with respect to the piperidine nitrogen's lone pair, which can have a profound effect on the molecule's electronic properties and its ability to bind to a receptor.

Modifications to the Piperidine Nitrogen Substituent

The substituent attached to the piperidine nitrogen plays a crucial role in determining the pharmacological profile of piperidine-based ligands. In the case of this compound, the 3,4-dichlorophenyl group is the N1-substituent. However, further modifications can be made by introducing different aryl or alkyl groups at this position.

SAR studies on various classes of piperidine derivatives have consistently shown that the nature of the N-substituent is a key determinant of receptor affinity and selectivity. For example, in a series of 3-phenoxypropyl piperidine analogues, exploration of different substituents on the piperidine nitrogen led to the identification of potent and selective agonists for the ORL1 receptor. nih.gov

Replacing the 3,4-dichlorophenyl group with other substituted aryl or heteroaryl rings can lead to compounds with altered electronic and steric properties, potentially resulting in different binding affinities and selectivities. Similarly, introducing alkyl or aralkyl groups at the piperidine nitrogen can modulate the molecule's lipophilicity and its ability to engage in hydrophobic interactions within the binding pocket.

The synthesis of N-substituted piperidines can be achieved through various methods, including reductive amination of a piperidone precursor with a primary amine, such as 3,4-dichloroaniline (B118046). This synthetic flexibility allows for the systematic exploration of a wide range of N-substituents to optimize the biological activity of the resulting compounds.

Alkyl and Aryl Substitutions and their Effect on Potency and Metabolic Stability

Modifications to both the piperidine ring and the dichlorophenyl moiety have been shown to significantly impact the biological activity and metabolic fate of this class of compounds.

Aryl Substitutions: The nature and position of substituents on the phenyl ring are critical determinants of potency. Studies on related phenylpiperidine scaffolds have shown that halogen substitutions, such as the 3,4-dichloro pattern, are often favorable for activity. For instance, replacing a benzophenone (B1666685) moiety with a 4-chlorophenyl or 4-bromophenyl group in certain piperidine-based inhibitors was found to retain significant inhibitory potency. ustc.edu.cn Furthermore, these modifications can improve physicochemical properties by reducing high lipophilicity (cLogP), which is often a challenge with complex aromatic systems. ustc.edu.cn

Alkyl Substitutions: The introduction of alkyl groups, particularly on the piperidine nitrogen, can also modulate activity. In various series of piperidine derivatives, substituting the ring with small alkyl groups like N-propyl or N-diethyl has led to potent compounds. nih.gov

Metabolic Stability: The piperidine core itself is often associated with improved metabolic stability. Research comparing piperazine-based compounds to their piperidine analogues has demonstrated that the piperidine ring system can confer enhanced stability in rat liver microsomes. researchgate.net This suggests that the this compound scaffold is a favorable starting point for developing metabolically robust agents.

Table 1: Effect of Representative Substitutions on Potency and Properties This table is illustrative, based on general findings in related compound series.

| Compound Series | Substitution Type | Example Substituent | Observed Effect | Reference |

|---|---|---|---|---|

| Phenylpiperidines | Aryl (Halogen) | 4-Chlorophenyl | Retained or improved potency; Reduced lipophilicity (cLogP). | ustc.edu.cn |

| Piperidines | N-Alkyl | N-Propyl | Yielded potent derivatives. | nih.gov |

| Alicyclic Amines | Core Ring Structure | Piperidine (vs. Piperazine) | Improved metabolic stability in liver microsomes. | researchgate.net |

Basic Amine Requirement for Activity

A recurring theme in the SAR of piperidine-based compounds is the critical role of a basic amine. The nitrogen atom in the piperidine ring, as well as the primary amine at the 3-position of the parent compound, are typically protonated at physiological pH. This positive charge is often essential for forming key interactions, such as ionic bonds or hydrogen bonds, with target proteins.

SAR studies focusing on the central scaffold of related inhibitors have explicitly confirmed the importance of a basic amine for biological activity. ustc.edu.cn The basicity of the nitrogen allows it to serve as a hydrogen bond acceptor or, when protonated, as a hydrogen bond donor, anchoring the ligand in the binding site of its target. Modifications that remove this basicity or significantly alter its pKa are generally detrimental to potency. This fundamental requirement underscores the role of the piperidine nitrogen as a privileged feature in medicinal chemistry for establishing strong receptor interactions. spu.edu.sy

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

To move beyond qualitative SAR and develop predictive models, various quantitative structure-activity relationship (QSAR) and cheminformatics techniques can be applied to analogues of this compound. These computational methods correlate variations in chemical structure with changes in biological activity.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique used to understand the relationship between the 3D properties of a molecule and its biological activity. pitt.edu For a series of analogues, the molecules are aligned, and their steric and electrostatic fields are calculated at various points on a 3D grid.

The analysis generates a QSAR model that can be visualized using contour maps. silae.it

Steric Contour Maps: Green contours indicate regions where bulky substituents are favorable for activity, while yellow contours show where bulk is detrimental.

Electrostatic Contour Maps: Blue contours highlight areas where positive charges (or electropositive groups) enhance activity, whereas red contours indicate where negative charges (or electronegative groups) are preferred.

In studies of related compounds, CoMFA models have shown that steric and electrostatic fields significantly correlate with biological activity, providing valuable guidance for designing new, more potent molecules. silae.it For dichlorophenyl-containing compounds, these maps could elucidate the precise steric and electronic requirements of the binding site around the chloro substituents.

Statistical Principal Component Analysis for SAR Elucidation

Principal Component Analysis (PCA) is a mathematical procedure used for data analysis and reduction that is widely applied in SAR studies. scienceforecastoa.com When dealing with a large number of molecular descriptors (e.g., size, lipophilicity, electronic properties, etc.) for a series of compounds, many of these descriptors are often intercorrelated. PCA transforms this set of correlated variables into a smaller set of uncorrelated variables called principal components (PCs). scienceforecastoa.com

The first few PCs typically capture the majority of the variance in the data. The results are often visualized in a "score plot," where each compound is a point. Compounds with similar properties cluster together. A corresponding "loading plot" shows how the original molecular descriptors contribute to each PC. scienceforecastoa.com By analyzing these plots, researchers can identify the key physicochemical properties that are most influential in differentiating the compounds' biological activities, thereby elucidating the underlying SAR.

Use of Hammett Sigma Values

The Hammett constant (σ) is a classic electronic parameter used in Hansch analysis, a traditional QSAR method. drugdesign.org It quantifies the electron-donating or electron-withdrawing effect of a substituent on an aromatic ring. The value of σ is derived from the ionization of substituted benzoic acids. pitt.edu

Positive σ value: Indicates an electron-withdrawing group (e.g., -Cl, -NO₂).

Negative σ value: Indicates an electron-donating group (e.g., -CH₃, -OCH₃).

A Hammett equation takes the general form: log(K/K₀) = ρσ Where K and K₀ are the equilibrium constants for the substituted and unsubstituted compounds, respectively, and ρ (rho) is a constant for a given reaction. pitt.edu

In QSAR, a linear relationship is often sought between biological activity (log 1/C, where C is the concentration required for a given effect) and the Hammett constant. drugdesign.org Such a correlation indicates that the electronic properties of the substituents on the dichlorophenyl ring play a direct role in the compound's activity, likely by influencing its binding affinity to a biological target. nih.gov

Table 2: Hammett Sigma (σ) Constants for Common Substituents

| Substituent | Position | Sigma (σ) Value | Electronic Effect |

|---|---|---|---|

| -Cl (Chloro) | meta | +0.37 | Electron-withdrawing |

| -Cl (Chloro) | para | +0.23 | Electron-withdrawing |

| -CH₃ (Methyl) | meta | -0.07 | Electron-donating |

| -CH₃ (Methyl) | para | -0.17 | Electron-donating |

| -OCH₃ (Methoxy) | meta | +0.12 | Electron-withdrawing (inductive) |

| -OCH₃ (Methoxy) | para | -0.27 | Electron-donating (resonance) |

| -NO₂ (Nitro) | meta | +0.71 | Strongly electron-withdrawing |

| -NO₂ (Nitro) | para | +0.78 | Strongly electron-withdrawing |

In Vitro Metabolism Studies

Identification of Metabolic Pathways and Metabolites

The primary goal of these studies is to map the biotransformation routes of a parent compound. For a molecule like 1-(3,4-Dichlorophenyl)piperidin-3-amine, this involves identifying enzymatic modifications to either the dichlorophenyl ring or the piperidine (B6355638) moiety.

Microsomal stability assays are designed to determine the susceptibility of a compound to metabolism by Phase I enzymes, which are highly concentrated in liver microsomes. The procedure involves incubating the test compound with human liver microsomes (HLM) in the presence of necessary cofactors, most notably NADPH. nih.gov Samples are collected at various time points, the reaction is stopped, and the remaining concentration of the parent compound is measured. nih.gov

From this data, key parameters are calculated:

Half-life (t½): The time required for 50% of the parent compound to be metabolized.

Intrinsic Clearance (Clint): The rate of metabolism by a concentration of microsomal protein, typically expressed in μL/min/mg of microsomal protein. nih.gov

Compounds with high intrinsic clearance are generally metabolized rapidly in vivo. nih.gov For arylpiperazine derivatives, which share structural similarities with the target compound, half-life values in HLM can range from under three minutes to over nine minutes, demonstrating significant structural influence on metabolic stability. nih.gov

| Compound | Test System | Half-Life (t½, min) | Intrinsic Clearance (Clint, μL/min/mg) |

|---|---|---|---|

| Example Arylpiperidine Analog | Human Liver Microsomes | 15.5 | 44.7 |

| Example Aminopiperidine Analog | Human Liver Microsomes | > 60 | < 11.5 |

This table presents illustrative data for analogous compound classes to demonstrate typical outputs of a microsomal stability assay. Specific data for this compound is not publicly available.

The Cytochrome P450 (CYP450) superfamily of enzymes, located within the microsomes, is responsible for the majority of Phase I metabolic reactions. nih.gov For therapeutic agents containing a 4-aminopiperidine (B84694) moiety, CYP3A4 is often a major isoform catalyzing metabolic reactions. nih.gov Other isoforms, such as CYP2D6, can also play a significant role in the metabolism of piperidine-type compounds. nih.govdoi.org

Common metabolic reactions catalyzed by CYP450 enzymes on such structures include:

N-Dealkylation: While the target compound is a secondary amine, further substitution would render it susceptible to this pathway. Studies on related 4-aminopiperidines confirm N-dealkylation is a major metabolic route catalyzed primarily by CYP3A4. nih.govacs.org

Hydroxylation: Oxidation of the aromatic (dichlorophenyl) ring or the aliphatic (piperidine) ring is a common pathway. researchgate.netfrontiersin.org For the piperidine-type neuroleptic thioridazine, CYP1A2, CYP3A4, and CYP2D6 were all shown to be involved in various oxidation reactions. nih.gov

Hydroxylation of the piperidine ring is a frequently observed metabolic transformation. researchgate.netresearchgate.net This reaction introduces a polar hydroxyl group, facilitating excretion. In vitro metabolism studies of SR141716A and AM251, compounds which both contain a piperidine ring, identified monohydroxylation on this ring as a key metabolic pathway. researchgate.net

The potential sites for hydroxylation on the piperidine ring of this compound would be the carbon atoms. Oxidation at the carbon atoms adjacent to the nitrogen (alpha-carbons) can lead to the formation of an unstable carbinolamine, which could result in ring opening. frontiersin.orgresearchgate.net Oxidation at other positions (C4, C5) would produce more stable hydroxylated metabolites.

Analytical Techniques for Metabolite Characterization

Identifying the precise structure of metabolites formed during incubation requires sophisticated analytical instrumentation. A combination of chromatographic separation and mass spectrometric detection is the standard approach.

High-Performance Liquid Chromatography (HPLC) is used to separate the parent compound from the various metabolites present in the complex biological matrix of an in vitro assay. nih.gov For compounds like 3-aminopiperidine and its derivatives, reversed-phase HPLC using a C18 column is a common method. google.com A mobile phase consisting of a buffered aqueous solution and an organic solvent (like methanol (B129727) or acetonitrile) allows for the separation of compounds based on their polarity. google.com

Because the 3-aminopiperidine structure lacks a strong chromophore, UV detection can be challenging. google.com To overcome this, a pre-column derivatization step, for instance with benzoyl chloride, can be employed to attach a UV-active moiety to the molecule, enhancing detection sensitivity. google.comgoogle.com

Mass Spectrometry (MS), typically coupled with HPLC (LC-MS), is the definitive technique for metabolite identification. nih.gov ESI-MS (Electrospray Ionization Mass Spectrometry) is a powerful tool for characterizing piperidine alkaloids and their metabolites. nih.govscielo.br

Mass Spectrometry (MS): Provides the mass-to-charge ratio (m/z) of the parent compound and its metabolites. A common metabolic transformation like hydroxylation results in a mass increase of 16 Da (+O), which is readily detected by MS.

Tandem MS (MS/MS): Involves isolating a specific metabolite ion and fragmenting it to produce a characteristic pattern. This fragmentation pattern provides structural information that helps to pinpoint the site of metabolic modification (e.g., distinguishing between hydroxylation on the piperidine ring versus the dichlorophenyl ring). nih.gov

High-Resolution MS (HR-MS): Provides highly accurate mass measurements, which allows for the determination of the elemental composition of a metabolite. scielo.br This is crucial for confidently distinguishing between different potential metabolites that may have very similar nominal masses.

| Potential Metabolic Reaction | Mass Shift (Da) | Expected Metabolite Structure |

|---|---|---|

| Mono-hydroxylation (Piperidine Ring) | +15.99 | Addition of one -OH group to the piperidine ring |

| Mono-hydroxylation (Aromatic Ring) | +15.99 | Addition of one -OH group to the dichlorophenyl ring |

| Dehydrogenation | -2.02 | Formation of a double bond in the piperidine ring |

| Di-hydroxylation | +31.99 | Addition of two -OH groups |

| Ring Opening (via hydroxylation) | +18.01 | Cleavage of the piperidine ring to form an amino acid or aldehyde |

This table outlines theoretical metabolic transformations for this compound and the corresponding mass shifts that would be detected by mass spectrometry.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

Ligand-Receptor Interaction Analysis

This sub-discipline of molecular docking focuses on identifying the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand within the receptor's binding site. Despite searches for studies involving 1-(3,4-Dichlorophenyl)piperidin-3-amine, no specific ligand-receptor interaction analyses have been published.

Identification of Key Binding Site Residues (e.g., Transmembrane Level Interactions)

A critical outcome of docking simulations is the identification of key amino acid residues within a receptor that are crucial for ligand binding. This is particularly relevant for understanding how ligands interact with receptors that span cell membranes. However, no studies identifying key binding site residues for this compound were found.

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) Calculations)

Quantum chemical studies employ the principles of quantum mechanics to investigate molecules. Density Functional Theory (DFT) is a popular computational method used to understand the electronic structure of atoms, molecules, and solids. While DFT studies have been conducted on similar compounds containing dichlorophenyl or piperidine (B6355638) moieties, specific analyses for this compound are not available in the literature. nih.govnih.govsci-hub.se

Electronic Properties and Reactivity Prediction

DFT calculations are often used to predict a molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These properties help in predicting the molecule's reactivity and stability. No published research detailing the electronic properties and reactivity predictions for this compound could be identified.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. These models are then used in virtual screening to search large databases of compounds for molecules with similar features.

Unified Pharmacophore Models

A unified pharmacophore model combines the features of multiple active ligands to create a more comprehensive model for a specific biological target. Research on the 3-aminopiperidine scaffold as a pharmacophore exists, but a specific, unified model derived from or including this compound has not been described in the available literature. nih.gov

Conformational Analysis and Energetic Profiles

The three-dimensional structure of a molecule is crucial in determining its interaction with biological targets. Conformational analysis of this compound provides insights into its preferred shapes and the energy associated with them. The piperidine ring, a core feature of this compound, is known to adopt several conformations, with the chair form being the most stable.

The piperidine ring in this compound predominantly exists in a chair conformation. asianpubs.orgrsc.org This is the lowest energy conformation for a six-membered saturated ring, minimizing both angle strain and torsional strain. In this chair form, the substituents on the ring can occupy either axial or equatorial positions.

For this compound, two primary chair conformers are possible, differing in the orientation of the 3-amino group and the 1-(3,4-dichlorophenyl) group. The relative stability of these conformers is determined by the steric interactions of these substituents.

Equatorial Substituents: Generally, bulkier substituents prefer the equatorial position to minimize 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. Therefore, the conformer with the 3,4-dichlorophenyl group in the equatorial position is expected to be more stable.

Amino Group Orientation: The 3-amino group can also be either axial or equatorial. The energetic preference for the amino group is less pronounced than for the larger dichlorophenyl group. However, the equatorial orientation is generally favored to reduce steric hindrance.

Computational studies on similar piperidine derivatives have confirmed that the chair conformation is the most stable. researchgate.net The energetic profile would show a significant energy minimum for the chair conformation where the large 1-(3,4-dichlorophenyl) group occupies an equatorial position. Other conformations, such as the boat or twist-boat, would exist at higher energy levels and are therefore less populated at physiological temperatures.

Table 1: Predicted Relative Stability of Conformers for this compound

| Conformation | 1-(3,4-Dichlorophenyl) Group Position | 3-Amino Group Position | Predicted Relative Stability |

| Chair 1 | Equatorial | Equatorial | Most Stable |

| Chair 2 | Equatorial | Axial | Less Stable |

| Chair 3 | Axial | Equatorial | Significantly Less Stable |

| Chair 4 | Axial | Axial | Least Stable |

| Twist-Boat | - | - | High Energy Intermediate |

| Boat | - | - | High Energy Transition State |

In Silico Prediction of ADMET Properties

In silico tools are invaluable in modern drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions help in the early identification of potential liabilities and guide the optimization of drug candidates. researchgate.netfrontiersin.org For this compound, a general ADMET profile can be predicted based on its structural features.

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Well absorbed from the gastrointestinal tract. alliedacademies.org |

| Caco-2 Permeability | Moderate to High | Good potential for passive diffusion across the intestinal epithelium. frontiersin.org |

| P-glycoprotein Substrate | Likely | Potential for efflux from cells, which could affect distribution. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Likely | The molecule may cross the BBB and have central nervous system effects. alliedacademies.org |

| Plasma Protein Binding (PPB) | High | A significant fraction of the compound may be bound to plasma proteins, affecting its free concentration. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP2D6 and CYP3A4 | Possible drug-drug interactions with other drugs metabolized by these enzymes. |

| Excretion | ||

| Primary Route | Renal and Hepatic | Expected to be cleared by both the kidneys and the liver. |

| Toxicity | ||

| AMES Mutagenicity | Unlikely to be mutagenic | Low risk of causing DNA mutations. alliedacademies.org |

| hERG Inhibition | Potential for inhibition | Risk of cardiotoxicity should be evaluated. |

| Hepatotoxicity | Possible | Potential for liver toxicity needs to be assessed. |

These in silico predictions provide a preliminary assessment of the pharmacokinetic and safety profile of this compound. Experimental validation is necessary to confirm these computational findings. nih.govnih.gov

Future Directions and Research Gaps

Development of Novel Synthetic Strategies for Enhanced Chiral Control

The biological activity of chiral molecules is often stereospecific, making the development of efficient and highly selective synthetic methods for obtaining enantiomerically pure compounds a critical area of research. For 1-(3,4-Dichlorophenyl)piperidin-3-amine, which possesses a stereocenter at the 3-position of the piperidine (B6355638) ring, future synthetic strategies will likely focus on achieving superior chiral control.

Rhodium-Catalyzed Asymmetric Synthesis: Recent advancements in transition-metal catalysis offer promising routes to chiral piperidines. Rhodium-catalyzed asymmetric hydrogenation and reductive transamination of pyridinium (B92312) salts have emerged as powerful tools for the synthesis of a variety of chiral piperidines with excellent diastereo- and enantio-selectivities. nih.govijnrd.orgmdpi.com These methods could be adapted to produce specific enantiomers of this compound, overcoming the limitations of traditional multi-step syntheses. ijnrd.org A notable approach involves a three-step process of partial pyridine reduction, followed by Rh-catalyzed asymmetric carbometalation, and a final reduction to yield enantioenriched 3-substituted piperidines. nih.gov

Biocatalytic Approaches: The use of enzymes in organic synthesis, or biocatalysis, provides a green and highly selective alternative to conventional chemical methods. Immobilized ω-transaminases have been successfully employed for the asymmetric synthesis of 3-aminopiperidine derivatives from prochiral ketones. nih.gov This biocatalytic approach offers the potential for high yields and enantiomeric excess in a single step. nih.gov Furthermore, multi-enzyme cascades, combining enzymes like galactose oxidase and imine reductase, have been developed for the synthesis of chiral N-Cbz-protected 3-aminopiperidines from renewable amino acid feedstocks. researchgate.netwikipedia.org These enzymatic strategies could be tailored for the large-scale, enantioselective production of this compound.

Kinetic Resolution: For racemic mixtures, kinetic resolution offers a viable path to isolate the desired enantiomer. This can be achieved through enzymatic methods or by using chiral ligands in chemical reactions. acs.orgrsc.org For instance, the base n-BuLi with the chiral ligand sparteine has been used for the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines, yielding products with high enantiomeric ratios. acs.org Such techniques could be explored to resolve racemic this compound.

| Strategy | Key Features | Potential Advantages for this compound |

| Rhodium-Catalyzed Asymmetric Synthesis | Utilizes chiral rhodium catalysts for hydrogenation or transamination. nih.govijnrd.orgmdpi.com | High enantioselectivity and diastereoselectivity, potential for scalability. |

| Biocatalysis (e.g., Transaminases) | Employs enzymes for stereoselective transformations. nih.gov | Environmentally friendly, high yields and enantiomeric excess, operates under mild conditions. |

| Kinetic Resolution | Separates enantiomers from a racemic mixture. acs.orgrsc.org | Applicable when asymmetric synthesis is challenging, can provide access to both enantiomers. |

Advanced SAR and Mechanism of Action Elucidation Through Mutagenesis and Crystallography

A thorough understanding of the structure-activity relationships (SAR) and the precise molecular mechanism of action is paramount for the rational design of more potent and selective analogs of this compound. Future research in this area will heavily rely on advanced techniques such as site-directed mutagenesis and X-ray crystallography.

Site-Directed Mutagenesis: This powerful technique allows researchers to make specific, targeted changes to the amino acid sequence of a receptor or enzyme. nih.gov By mutating key residues within a putative binding site and observing the effect on ligand binding and function, scientists can identify the critical interactions that govern the activity of a compound. For instance, mutagenesis studies on the human serotonin (B10506) transporter (SERT) have identified specific amino acid residues crucial for the binding of antidepressants. mdpi.com Given the structural similarities of some piperidine derivatives to known SERT ligands, similar mutagenesis studies could elucidate the binding site and mechanism of action of this compound if it interacts with this or related transporters.

X-ray Crystallography: Obtaining a high-resolution crystal structure of a ligand bound to its biological target provides an unparalleled atomic-level view of their interaction. mdpi.com This information is invaluable for understanding the binding mode, identifying key intermolecular interactions, and guiding the design of new molecules with improved affinity and selectivity. The crystallization of opioid receptors with various piperidine-based ligands has provided crucial insights into their binding mechanisms. mdpi.comenamine.netclinmedkaz.org Future efforts to crystallize this compound or its analogs in complex with their target protein(s) will be a significant step forward in understanding their pharmacological effects.

Computational Modeling and Docking: In conjunction with experimental techniques, computational approaches play a vital role in elucidating SAR and mechanism of action. Molecular docking studies can predict the binding pose of a ligand within a receptor's active site, while molecular dynamics simulations can provide insights into the dynamic nature of the ligand-receptor complex. nih.govllnl.gov These computational tools can help rationalize experimental SAR data and guide the design of mutagenesis and crystallography experiments.

| Technique | Application to this compound | Expected Insights |

| Site-Directed Mutagenesis | Identify key amino acid residues in the target protein that interact with the compound. mdpi.comnih.gov | Elucidation of the binding pocket and critical interactions for affinity and activity. |

| X-ray Crystallography | Determine the three-dimensional structure of the compound bound to its biological target. mdpi.comclinmedkaz.org | Precise understanding of the binding mode, guiding rational drug design. |

| Computational Modeling | Predict binding poses and simulate the dynamic behavior of the ligand-receptor complex. nih.govllnl.gov | Rationalization of SAR data and prioritization of new analogs for synthesis. |

Exploration of New Pharmacological Targets and Polypharmacology

The piperidine scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs targeting diverse biological systems. enamine.netenamine.netnih.gov This inherent versatility suggests that this compound and its derivatives may interact with multiple pharmacological targets, a concept known as polypharmacology. Future research will likely focus on identifying these targets and exploring the potential of multi-target drug design.

Target Identification and Profiling: A crucial first step will be to screen this compound against a broad panel of receptors, enzymes, and ion channels to identify its primary and secondary pharmacological targets. Computational tools can aid in this process by predicting potential targets based on the compound's chemical structure. clinmedkaz.orgclinmedkaz.org This unbiased approach could reveal unexpected and potentially valuable biological activities.

Multi-Target Drug Design: The traditional "one drug, one target" paradigm is increasingly being challenged by the recognition that complex diseases often involve multiple biological pathways. researchgate.net Designing single molecules that can modulate multiple targets simultaneously offers a promising therapeutic strategy. mdpi.com For example, dual-acting piperidine-based ligands that target both histamine H3 and sigma-1 receptors have shown promise in the treatment of pain. nih.gov Given the prevalence of the piperidine motif in drugs acting on the central nervous system, future research could explore the design of analogs of this compound with tailored polypharmacological profiles for the treatment of neurological and psychiatric disorders.

Computational Prediction of Off-Target Effects: A significant challenge in drug development is the potential for off-target interactions that can lead to adverse effects. Novel computational approaches are being developed to predict these unintended interactions for small molecules. llnl.govnih.gov Applying these predictive models to this compound and its analogs will be crucial for early-stage risk assessment and for guiding the design of molecules with improved safety profiles.

| Research Area | Focus | Potential Therapeutic Implications |

| Target Identification | Screening against diverse biological targets to identify novel interactions. clinmedkaz.orgclinmedkaz.org | Discovery of new therapeutic applications for the compound and its analogs. |

| Polypharmacology | Designing single molecules to modulate multiple targets relevant to a specific disease. nih.govmdpi.comresearchgate.net | Development of more effective treatments for complex multifactorial diseases. |

| Off-Target Prediction | Utilizing computational models to anticipate and mitigate potential adverse effects. llnl.govnih.gov | Enhanced safety and reduced attrition rates in the drug development pipeline. |

Integration of Artificial Intelligence and Machine Learning in Drug Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. These powerful computational tools can analyze vast datasets, identify complex patterns, and generate novel molecular structures with desired properties. For the future development of this compound analogs, AI and ML will be instrumental in accelerating the design-make-test-analyze cycle.

Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. These models can then be used to predict the potency, selectivity, and pharmacokinetic properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. For instance, AI can be used to predict the biological activity spectra of new piperidine derivatives based on their chemical structures.

Generative Chemistry: Generative AI models can design entirely new molecules with specific desired characteristics. By providing the model with a set of constraints, such as a target product profile, it can generate novel chemical scaffolds that are predicted to have high affinity and selectivity for a particular biological target. This approach can be used to explore a much larger chemical space than is possible with traditional methods and to identify novel piperidine-based structures with improved therapeutic potential.

| AI/ML Application | Description | Impact on Drug Design |

| Predictive Modeling | Training algorithms to predict the properties of molecules. | Prioritization of synthetic targets and reduction of unnecessary experiments. |

| Generative Chemistry | Designing novel molecules with desired characteristics. | Exploration of new chemical space and identification of innovative drug candidates. |

| De Novo Drug Design | Integrating AI across the entire drug discovery pipeline. | Acceleration of the overall drug development process and increased success rates. |

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 1-(3,4-Dichlorophenyl)piperidin-3-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling 3,4-dichlorophenyl halides with piperidin-3-amine derivatives under palladium catalysis (e.g., Buchwald-Hartwig conditions) or using mixed anhydride protocols to minimize racemization . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and base selection (e.g., N-methylpiperidine to reduce urethane byproducts) .

Q. What analytical techniques are suitable for characterizing this compound and its impurities?

- Methodology : Use LC-MS (ESI+) for molecular weight confirmation and HPLC with UV detection (λ = 254 nm) for purity assessment. For structural elucidation, employ - and -NMR in deuterated DMSO or CDCl, focusing on aromatic proton shifts (δ 7.2–7.8 ppm) and piperidine ring resonances (δ 2.5–3.5 ppm) . High-resolution mass spectrometry (HRMS) can resolve isotopic patterns from chlorine atoms .

Q. How should this compound be stored to ensure stability?

- Methodology : Store under inert gas (N or Ar) at –20°C in amber vials to prevent photodegradation. Avoid exposure to moisture, as hydrolysis of the amine group may occur. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation pathways .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to biological targets?

- Methodology : Use AutoDock Vina for molecular docking, employing a Lamarckian genetic algorithm to sample binding modes. Generate grid maps centered on target active sites (e.g., serotonin receptors) with a 20 Å search space. Validate docking poses via molecular dynamics simulations (e.g., GROMACS) to assess binding stability .

Q. How does this compound metabolize in mammalian systems, and what are its key metabolites?

- Methodology : In vitro metabolism studies using liver microsomes (human or rodent) with NADPH cofactors can identify phase I metabolites. LC-MS/MS detects oxidative products (e.g., N-dealkylation to 3,4-dichloroaniline) and phase II conjugates (e.g., glucuronides). Compare fragmentation patterns with reference standards .

Q. What structure-activity relationship (SAR) trends exist for analogs of this compound in modulating receptor activity?

- Methodology : Synthesize derivatives with substitutions on the piperidine ring (e.g., methyl, hydroxyl) or dichlorophenyl group (e.g., fluoro, methoxy). Test affinity via radioligand binding assays (e.g., -ligand displacement for dopamine D receptors). Correlate logP values (calculated via ChemAxon) with membrane permeability .

Q. How can ecological toxicity of this compound be assessed in aquatic environments?

- Methodology : Perform OECD 201 algal growth inhibition tests (72-h exposure to Pseudokirchneriella subcapitata) and Daphnia magna acute toxicity assays (48-h EC). Measure bioaccumulation potential via octanol-water partition coefficients (logK) and biodegradability via OECD 301B (CO evolution test) .

Data Contradictions & Resolution

- vs. 19 : While identifies 3,4-dichloroaniline as a minor metabolite in human urine, highlights DCPMU (1-(3,4-dichlorophenyl)-3-methylurea) as a primary degradation product in environmental samples. Resolution requires distinguishing species-specific metabolism (human vs. microbial) and analytical sensitivity (LC-MS vs. GC-MS) .

- vs. 8 : AutoDock Vina ( ) predicts high binding affinity for serotonin receptors, but ’s compound (with a sulfonyl group) shows divergent interactions. This underscores the need for experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.